5-(氯甲基)喹啉盐酸盐

描述

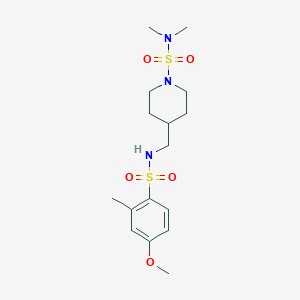

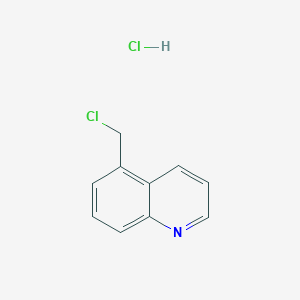

5-(Chloromethyl)quinoline hydrochloride is a chemical compound with the molecular formula C10H9Cl2NO . It is used in laboratory settings .

Synthesis Analysis

The synthesis of 5-(Chloromethyl)quinoline hydrochloride has been reported in the literature . The synthetic scheme involves the chloromethylation of 8-Hydroxyquinoline to give 5-chloromethyl-8-hydroxyquinoline .

Molecular Structure Analysis

The molecular structure of 5-(Chloromethyl)quinoline hydrochloride consists of a pyridine ring fused to phenol, in which the hydroxyl group is attached to position 8 . The pyridine ring maintains its properties as an electron-deficient entity with a basic nitrogen .

Chemical Reactions Analysis

5-(Chloromethyl)quinoline hydrochloride can undergo various chemical reactions due to the presence of the phenolic group, making it susceptible to numerous chemical reactions and structural modifications, such as electrophilic aromatic substitution, diazonium coupling, and molecular rearrangements .

Physical And Chemical Properties Analysis

5-(Chloromethyl)quinoline hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 214.09 .

科学研究应用

腐蚀抑制

5-(氯甲基)喹啉盐酸盐已被研究其作为腐蚀抑制剂的有效性。一项实验调查证明了其对碳钢在盐酸溶液中的腐蚀抑制作用,在特定浓度下显示出高达 97% 的高抑制效率。这种效率归因于在金属表面形成保护膜,由电化学测量和扫描电子显微镜 (SEM) 观察支持。该化合物的吸附遵循朗缪尔等温线,理论和实验结果均显示出良好的一致性 (Faydy 等人,2016)。

有机合成和药物化学

5-(氯甲基)喹啉盐酸盐是具有潜在药物化学应用的各种有机化合物合成中的关键中间体。例如,它被用于药物塞克硝唑的过渡金属配合物的合成中,表明其在开发新治疗剂中的作用 (Verma 等人,2010)。此外,该化合物参与了创建含有 8-羟基喹啉部分的新型 1,3,4-恶二唑化合物,研究了它们的抗菌和抗癌特性,突出了其在药物发现和开发过程中的重要性 (Adimule 等人,2014)。

材料科学和有机电子学

在材料科学中,5-(氯甲基)喹啉盐酸盐已被用于合成用于有机发光二极管 (OLED) 的化合物的关键中间体,展示了其在开发用于电子和光子学的新材料中的潜在应用。这种用途强调了该化合物的多功能性和重要性,用于为先进的技术应用创造高性能材料 (Xu 等人,2007)。

抗菌和抗癌剂

该化合物还被用于合成具有抗菌和抗癌活性的各种衍生物。例如,它被用于制备具有已证明的抗菌活性的新型金属螯合物,为开发新的抗菌剂奠定了基础。此外,其在合成具有潜在抗癌特性的衍生物中的作用表明其在寻找新的癌症治疗方法中的重要性 (Patel & Vohra,2006)。

安全和危害

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system . It is advised to avoid contact with skin and eyes, avoid breathing vapors or mists, and not to ingest .

属性

IUPAC Name |

5-(chloromethyl)quinoline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN.ClH/c11-7-8-3-1-5-10-9(8)4-2-6-12-10;/h1-6H,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJYAVRXAAVFQJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CC=NC2=C1)CCl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Chloromethyl)quinoline hydrochloride | |

CAS RN |

1523194-36-6 | |

| Record name | 5-(chloromethyl)quinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,4R,E)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one O-(2-hydroxy-3-(4-phenethylpiperazin-1-yl)propyl) oxime dihydrochloride](/img/structure/B2633938.png)

![4-bromo-1-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B2633939.png)

amine](/img/structure/B2633940.png)

![2-((3-(4-(tert-butyl)phenyl)-8-ethyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2-chlorophenyl)acetamide](/img/structure/B2633943.png)

![N-Ethyl-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]but-2-ynamide](/img/structure/B2633946.png)

![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)

![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)

![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)

![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)